An In-depth Technical Guide to 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile
An In-depth Technical Guide to 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the nicotinonitrile derivative, 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile. We will delve into its core chemical identity, synthesis, properties, and its emerging significance as a building block in medicinal chemistry and materials science.
Core Compound Identification
The foundational step in any rigorous scientific endeavor is the unambiguous identification of the material . 2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile is identified by the following:
The presence of a trifluoromethyl (-CF₃) group, a nitrile (-CN) group, and a mercapto (-SH) group on a methyl-substituted pyridine core makes this molecule a versatile scaffold for chemical synthesis. The -CF₃ group, in particular, is a well-established bioisostere for a methyl or ethyl group, often introduced in drug design to enhance metabolic stability, binding affinity, and lipophilicity.
Physicochemical & Computed Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, from selecting appropriate solvents to predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 182127-92-0 | [1][2] |
| Molecular Formula | C₈H₅F₃N₂S | [1] |
| Formula Weight | 218.2 g/mol | [1] |
| Synonyms | 3-cyano-4-(trifluoromethyl)-6-methyl-2-pyridinethiol |
Note: Experimental data such as melting point, boiling point, and solubility are not consistently available across public databases and should be determined empirically for specific lots.
Synthesis and Mechanistic Considerations
A related, well-established method for analogous nicotinonitriles is the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For the target molecule, a plausible pathway would involve the reaction of a trifluoromethylated β-diketone with cyanothioacetamide.
Conceptual Synthesis Workflow
The following diagram illustrates a generalized and logical workflow for the synthesis of complex substituted pyridines, which is conceptually applicable to the target compound.
Caption: Conceptual workflow for pyridine-thione synthesis.
Causality in Experimental Choices:
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Base Catalyst: A base like morpholine or piperidine is crucial for deprotonating the active methylene group of cyanothioacetamide, initiating the nucleophilic attack on the diketone.
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Solvent and Temperature: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at reflux temperature, providing the necessary activation energy for cyclization.
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Acidification: After the cyclization, the reaction mixture is typically acidified. This step is critical to protonate the pyridinethiolate intermediate, causing the final product to precipitate from the solution, enabling its isolation.
Applications in Research and Drug Discovery
The true value of a chemical building block lies in its utility. The trifluoromethyl-substituted nicotinonitrile scaffold is of significant interest to the pharmaceutical industry. The presence of multiple reactive and modifiable sites—the mercapto, nitrile, and trifluoromethyl groups—allows for extensive derivatization.
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Kinase Inhibition: Pyridine and pyrimidine cores are prevalent in kinase inhibitors. The mercapto group can be alkylated to introduce side chains that target specific pockets in an enzyme's active site. For instance, derivatives of related structures have been explored as irreversible covalent inhibitors in oncology research[3].
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RAS-RAF Pathway Modulation: The trifluoromethylphenyl motif is a key component in several inhibitors targeting the RAS-RAF signaling pathway, which is frequently mutated in cancers. The design of selective RAF inhibitors often incorporates such fluorinated moieties to achieve desired potency and pharmacokinetic profiles[4].
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Scaffold for Library Synthesis: This compound serves as an excellent starting point for creating diverse chemical libraries for high-throughput screening. The thiol group can readily undergo S-alkylation or S-arylation, while the nitrile group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, opening up a vast chemical space for exploration. For example, the related compound {[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid (CAS 299198-23-5) is a direct product of S-alkylation and demonstrates the reactivity of the thiol group[5].
Logical Relationship Diagram
Caption: Derivatization potential and therapeutic applications.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Although a specific safety data sheet for this exact CAS number is not widely published, data from structurally similar compounds, such as 2-Mercapto-4,6-dimethylnicotinonitrile, provides a basis for prudent handling protocols.
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Hazard Classification (Anticipated): Based on analogous structures, this compound should be handled as potentially harmful if swallowed, and likely to cause skin and serious eye irritation[6].
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Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. The thiol group can be susceptible to oxidation.
This self-validating protocol—assuming higher risk based on related structures—ensures a robust safety margin in the absence of specific data.
Conclusion
2-Mercapto-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS: 182127-92-0) is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its trifluoromethyl group offers metabolic stability, while the reactive mercapto and nitrile functionalities provide versatile handles for synthetic elaboration. Its utility as a scaffold, particularly in the development of kinase inhibitors, makes it a compound of high interest for medicinal chemists aiming to address targets in oncology and other therapeutic areas. Rigorous adherence to safety protocols is essential when handling this and related chemical entities.
References
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PubChem. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510. [Link]
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Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013-2027. [Link]
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Lau, K., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516-6527. [Link]
Sources
- 1. 182127-92-0 CAS MSDS (2-MERCAPTO-6-METHYL-4-(TRIFLUOROMETHYL)NICOTINONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]
